molecular formula C16H20ClFN2O B2945320 (2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2309536-87-4

(2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No. B2945320
CAS RN: 2309536-87-4
M. Wt: 310.8
InChI Key: HVSSYIYKIPCZRY-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone, also known as CDM, is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential use in scientific research applications due to its ability to selectively bind to specific receptors in the brain.

Scientific Research Applications

Synthesis and Scalable Processes

  • The compound has been involved in the scalable syntheses of potent H3 receptor antagonists, showcasing developments in first, second, and third-generation processes to minimize costs and improve efficiency. This includes the use of lithium alkoxide for Lewis base catalysis, representing a key improvement in synthetic methodology (Pippel et al., 2011).

Chemical Transformations

  • Research has also delved into the role of reagent structure on the transformations of hydroxy-substituted organic molecules, with studies on the reactivity of N–F class fluorinating reagents. This highlights the compound's relevance in organic synthesis and its interaction with fluorinating agents (Zupan et al., 1995).

Antimycobacterial Agents

  • An efficient, high-yield synthesis method has been reported for phenyl cyclopropyl methanones, including (2-Chloro-4-fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone derivatives, showing significant anti-tubercular activities against M. tuberculosis H37Rv in vitro. This positions the compound as a potential candidate for developing new antimicrobial agents (Dwivedi et al., 2005).

Fluorophore Development

  • The synthesis and structural analysis of fluorinated analogues of this compound offer insights into developing fluorophores with enhanced photostability and spectroscopic properties. This is particularly relevant in the context of creating novel imaging agents and studying molecular interactions through fluorescence (Woydziak et al., 2012).

Structural and DFT Studies

  • Detailed structural and density functional theory (DFT) studies on boric acid ester intermediates related to this compound have been conducted. These studies provide valuable information on molecular structures, electrostatic potential, and physicochemical properties, contributing to the understanding of its chemical behavior and potential applications (Huang et al., 2021).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O/c17-15-11-12(18)5-6-14(15)16(21)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSSYIYKIPCZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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